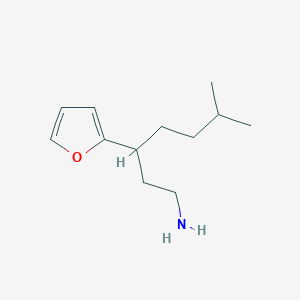

3-(Furan-2-yl)-6-methylheptan-1-amine

Description

Significance of Furan-Containing Organic Compounds in Chemical Science

Furan (B31954) is a five-membered aromatic heterocyclic compound containing one oxygen atom. numberanalytics.com This structure is a fundamental building block in organic chemistry, and its derivatives are notable for their wide-ranging presence and utility. numberanalytics.comnumberanalytics.com Furan-containing compounds are integral components of numerous natural products and serve as versatile intermediates in the synthesis of more complex molecules. numberanalytics.comnumberanalytics.com

In the realm of medicinal chemistry, the furan nucleus is a crucial pharmacophore, a molecular feature responsible for a drug's pharmacological activity. wisdomlib.orgresearchgate.net Furan derivatives have been incorporated into a variety of therapeutic agents, demonstrating antibacterial, antiviral, anti-inflammatory, and anticancer properties. wisdomlib.orgresearchgate.net A well-known example is nitrofurantoin, an antibiotic commonly used to treat urinary tract infections. wisdomlib.org Beyond pharmaceuticals, furan derivatives are vital in agrochemicals, such as insecticides and herbicides, and in material science for the production of polymers, resins, and adhesives. numberanalytics.comslideshare.net The versatility of the furan ring in chemical reactions makes it an invaluable component for developing new chemical entities. numberanalytics.comwisdomlib.org

Role of Branched Aliphatic Amines in Synthetic and Medicinal Chemistry

Aliphatic amines are organic compounds where a nitrogen atom is connected to at least one alkyl group. When the alkyl group is not a simple straight chain, it is referred to as a branched aliphatic amine. These structures are prevalent in a vast number of pharmaceuticals and natural products. rsc.orgnih.gov The specific three-dimensional arrangement of branched amines can be critical for molecular recognition and binding to biological targets, influencing a drug's efficacy and selectivity.

The synthesis of α-branched amines, where the branching occurs on the carbon atom adjacent to the nitrogen, is a significant focus of modern synthetic chemistry. rsc.orgresearchgate.net The development of efficient methods to construct these motifs is crucial for drug discovery and development. rsc.orgnih.gov Lower molecular weight aliphatic amines are widely used as solvents, reagents, and intermediates in the synthesis of fine chemicals and drugs. quora.com Furthermore, incorporating branching or small aliphatic rings into a molecule's structure is a common strategy in medicinal chemistry to enhance metabolic stability, improve pharmacokinetic profiles, and increase potency. nih.gov

Overview of Research Trajectories for Novel Small Molecules

The field of small molecule drug discovery is continuously evolving, with current research trends pointing towards the development of increasingly complex molecules. drugdiscoverytrends.compharmasalmanac.com These sophisticated structures are designed to interact with biological targets with higher precision, offering the potential to address previously "undruggable" targets and unmet medical needs, including rare diseases. drugdiscoverytrends.comramarketingpr.com This increase in molecular complexity is often accompanied by more elaborate and longer synthetic pathways. drugdiscoverytrends.compharmasalmanac.com

To navigate these synthetic challenges and accelerate the discovery process, researchers are increasingly relying on advanced technologies. ramarketingpr.com Artificial intelligence (AI) and machine learning are being integrated into the design and optimization of novel small molecules, helping to predict properties, analyze data, and streamline workflows. ramarketingpr.comnih.gov High-throughput experimentation, which utilizes robotics, further enhances the capacity to synthesize and evaluate new molecular entities. pharmasalmanac.com A primary goal in this area is the development of novel chemical entities and the optimization of existing ones to generate promising new therapies. pharmtech.com

Scope and Objectives of Academic Inquiry into 3-(Furan-2-yl)-6-methylheptan-1-amine

Specific academic literature focusing exclusively on this compound is not extensively documented in publicly accessible databases. However, its structure, which combines the furan and branched amine motifs, places it firmly within the interest of synthetic and medicinal chemistry.

The primary objective of academic inquiry into a novel compound like this would be its synthesis and characterization. Research would likely focus on developing efficient synthetic routes to access the molecule. Once synthesized, its chemical properties and reactivity would be explored. Given its structure, this compound would be investigated as a potential building block or intermediate for the creation of more complex molecules. For instance, the amine group could be functionalized to link the molecule to other chemical entities, a common strategy in the development of new drug candidates. The presence of both a heterocyclic aromatic ring and a flexible, branched alkyl chain makes it a candidate for studies exploring structure-activity relationships in new classes of compounds.

Chemical Compound Data

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C12H21NO |

| Molecular Weight | 195.30 g/mol |

| IUPAC Name | This compound |

| Structure | A furan ring attached at the 2-position to a heptane (B126788) chain at the 3-position, with a methyl group at the 6-position and an amine group at the 1-position. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H21NO |

|---|---|

Molecular Weight |

195.30 g/mol |

IUPAC Name |

3-(furan-2-yl)-6-methylheptan-1-amine |

InChI |

InChI=1S/C12H21NO/c1-10(2)5-6-11(7-8-13)12-4-3-9-14-12/h3-4,9-11H,5-8,13H2,1-2H3 |

InChI Key |

YOQCIXGNPYEOLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(CCN)C1=CC=CO1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 3 Furan 2 Yl 6 Methylheptan 1 Amine

Retrosynthetic Analysis of the 3-(Furan-2-yl)-6-methylheptan-1-amine Scaffold

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, several logical disconnections can be proposed.

The most evident disconnection is at the carbon-nitrogen bond (C-N), a common strategy for amine synthesis. This leads to two primary precursor types:

A carbonyl compound, specifically 3-(furan-2-yl)-6-methylheptanal, which can be converted to the target amine via reductive amination.

An alkyl halide, such as 1-bromo-3-(furan-2-yl)-6-methylheptane, which can undergo nucleophilic substitution or transition-metal-catalyzed amination.

A second key disconnection can be made at the C-C bond between the furan (B31954) ring and the heptane (B126788) chain. This suggests a coupling reaction between a furan-based nucleophile (e.g., 2-lithiofuran or a furan-2-boronic acid) and an electrophilic heptane derivative containing the necessary amine or a precursor functional group.

Finally, a disconnection within the heptane backbone itself could be considered, potentially leading to a precursor alkene like 3-(furan-2-yl)-6-methylhept-1-ene, which could be functionalized via a hydroamination reaction. These primary disconnection strategies form the basis for the synthetic methodologies discussed below.

Classical and Contemporary Amination Strategies for Alkane Chains

The formation of the amine functional group is a cornerstone of organic synthesis, with numerous methods available, ranging from classical reactions to modern catalytic systems. nih.gov

Reductive Amination Approaches for this compound Precursors

Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds. mdpi.commdpi.com This process typically involves two steps: the formation of an imine intermediate from the reaction of a ketone or aldehyde with an amine, followed by the reduction of the imine to the desired amine. mdpi.com

For the synthesis of this compound, a logical precursor is 3-(furan-2-yl)-6-methylheptanal. The reaction would proceed by treating this aldehyde with ammonia to form the corresponding imine, which is then reduced in situ.

Common reducing agents for this transformation include:

Sodium cyanoborohydride (NaBH₃CN)

Sodium triacetoxyborohydride (NaBH(OAc)₃)

Catalytic hydrogenation (H₂ with catalysts like Pd/C, PtO₂, or Raney Nickel)

The reductive amination of furan-containing aldehydes is a well-established method for producing valuable furfurylamine (FAM) derivatives. researchgate.net For instance, studies on the reductive amination of furfural using ammonia and various metal catalysts have demonstrated the viability of this approach for furanic compounds. mdpi.com

| Precursor | Reagents | Product |

| 3-(Furan-2-yl)-6-methylheptanal | 1. NH₃2. Reducing Agent (e.g., H₂/Ni, NaBH₃CN) | This compound |

Transition-Metal Catalyzed Amination Techniques for Aliphatic Amines

Modern synthetic chemistry heavily relies on transition-metal-catalyzed reactions to form C-N bonds, providing powerful alternatives to classical methods. nih.govacs.org These techniques are particularly valuable for their functional group tolerance and mild reaction conditions. nih.gov

One prominent strategy is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. In the context of synthesizing the target molecule, this would involve reacting a precursor like 1-halo-3-(furan-2-yl)-6-methylheptane with an ammonia equivalent. The choice of ligand on the palladium catalyst is crucial for achieving high yields.

Nickel/photoredox dual catalysis has also emerged as a powerful tool for constructing C(sp²)–C(sp³) bonds under very mild conditions, and this technology can be extended to C-N bond formation, overcoming the intolerance of free amines in some nickel-mediated couplings. nih.gov These advanced methods offer robust pathways to complex aliphatic amines from simple starting materials. researchgate.netacs.org

Hydroamination Reactions for the Heptane Backbone

Hydroamination involves the direct addition of an N-H bond of an amine across a carbon-carbon multiple bond, representing a highly atom-economical route to amines. wikipedia.orglibretexts.org This strategy can be applied either intermolecularly or intramolecularly. wikipedia.org For the synthesis of this compound, an intermolecular hydroamination of a precursor like 3-(furan-2-yl)-6-methylhept-1-ene with ammonia would be a direct approach.

The reaction requires a catalyst due to a significant activation barrier. organicreactions.org A wide range of catalysts are effective, including those based on:

Alkali and alkaline-earth metals

Rare-earth metals (e.g., lanthanides)

Late transition metals (e.g., rhodium, palladium) acs.orgresearchgate.net

A key challenge in the hydroamination of terminal alkenes is controlling the regioselectivity. The reaction can yield either the branched (Markovnikov) or linear (anti-Markovnikov) product. To obtain the desired 1-amine, conditions favoring anti-Markovnikov addition would be necessary. While alkyne hydroamination is often more facile, alkene hydroamination remains an active area of research. libretexts.orgnih.gov

Stereoselective Synthesis of Chiral Centers in this compound

The target molecule possesses a stereogenic center at the C3 position (the carbon atom bearing the furan ring). The synthesis of chiral amines is of great importance, as they are key structural motifs in many pharmaceuticals and biologically active compounds. acs.org

Enantioselective Catalysis in Related Amine Syntheses

Significant progress has been made in the enantioselective synthesis of chiral amines, largely through the asymmetric hydrogenation (AH) of prochiral imines, enamines, and related compounds. acs.org This approach is one of the most practical and powerful methodologies for preparing chiral amines. researchgate.net

To synthesize an enantiomerically enriched form of this compound, a plausible strategy involves the asymmetric reductive amination of a ketone precursor, 1-amino-6-methylheptan-3-one. More commonly, a related ketone, 3-(furan-2-yl)-6-methylheptan-X-one, could be reacted with an amine to form a prochiral imine, which is then hydrogenated using a chiral transition-metal catalyst.

Catalytic systems often employ iridium or rhodium complexes coordinated to chiral phosphorus ligands. For instance, the asymmetric hydrogenation of N-alkyl α-aryl furan-containing imines using an Ir/(S,S)-f-Binaphane catalyst has been shown to produce chiral amines with high enantiomeric excess (up to 90% ee). acs.org

Beyond asymmetric hydrogenation, other strategies for enantioselective amine synthesis include biocatalytic methods, such as using engineered enzymes for carbene N-H insertion, and organocatalysis, which utilizes small chiral organic molecules to catalyze the reaction. rochester.edubeilstein-journals.org

| Strategy | Precursor Type | Catalyst Type | Key Feature |

| Asymmetric Hydrogenation | Prochiral Imine | Chiral Transition Metal Complex (e.g., Ir, Rh) | High enantioselectivity and efficiency. acs.org |

| Biocatalysis | Amine + Diazoalkane | Engineered Hemoprotein | Green chemistry, high specificity. rochester.edu |

| Organocatalysis | Enamine + Electrophile | Chiral Brønsted Acid or Amine | Metal-free catalysis. nih.gov |

Diastereoselective Control in Forming the Branched Heptane Unit

A critical challenge in the synthesis of this compound is the establishment of the stereocenter at the C3 position. Achieving a high degree of diastereoselectivity is paramount for producing an enantiomerically pure final product. A prominent strategy for this involves the asymmetric conjugate addition of an organometallic reagent to an α,β-unsaturated precursor bearing a chiral auxiliary.

This approach can be conceptualized as starting from a furan-derived α,β-unsaturated carbonyl compound, such as an N-enoyl oxazolidinone. The chiral auxiliary, temporarily attached to the molecule, effectively shields one face of the double bond, directing the incoming nucleophile to the opposite face. sigmaaldrich.comwikipedia.org For the synthesis of the target molecule, an isobutyl group must be introduced at the β-position. This is typically achieved using an organocuprate reagent, such as lithium diisobutylcuprate, which is known for its high propensity for 1,4-addition. libretexts.orglibretexts.org

The choice of chiral auxiliary is crucial for the efficiency of the stereochemical induction. Evans' oxazolidinone auxiliaries are widely employed for their high diastereoselectivity in alkylation and conjugate addition reactions. rsc.org Another effective option is the use of pseudoephedrine or pseudoephenamine as a chiral auxiliary, which also provides remarkable stereocontrol in the formation of quaternary and tertiary carbon centers. nih.gov The reaction mechanism involves the formation of a six-membered chelated intermediate between the lithium enolate, the chiral auxiliary, and the incoming organocuprate, which locks the conformation and dictates the stereochemical outcome. beilstein-journals.org

The diastereoselectivity of this key step can be fine-tuned by modifying reaction parameters such as solvent, temperature, and the specific Lewis acid used. The following table illustrates the expected influence of different chiral auxiliaries on the diastereomeric excess (d.e.) of the conjugate addition product, based on analogous systems reported in the literature.

| Chiral Auxiliary | Typical Diastereomeric Excess (d.e.) | Reference Analogs |

| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | >95% | Evans, et al. |

| (S,S)-(+)-Pseudoephedrine | >90% | Myers, et al. |

| (R)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP) | >92% | Enders, et al. |

Once the desired stereochemistry is set, the chiral auxiliary can be cleaved under mild conditions, for instance, through hydrolysis or reduction, to yield a carboxylic acid or alcohol, respectively, without disturbing the newly formed chiral center. wikipedia.org This intermediate can then be advanced toward the final amine product.

Furan Ring Functionalization and Integration into Aliphatic Systems

The integration of the furan ring is a defining feature of the target molecule's structure. This can be accomplished at various stages of the synthesis, either by starting with a furan-containing building block or by forming the heterocycle on a pre-existing aliphatic chain.

Strategies for Furan-2-yl Moiety Introduction

Building from Furfural: A highly convergent approach begins with furfural, a readily available platform chemical derived from biomass. Furfural can be subjected to olefination reactions, such as the Horner-Wadsworth-Emmons reaction, to generate an α,β-unsaturated ester. This intermediate is then perfectly poised for the diastereoselective conjugate addition described previously, directly incorporating the furan ring from the start of the synthetic sequence.

Friedel-Crafts Acylation/Alkylation: An alternative strategy involves the direct acylation or alkylation of furan with a precursor of the heptane chain. For example, Friedel-Crafts acylation of furan with 5-methylhexanoyl chloride in the presence of a Lewis acid would yield 1-(furan-2-yl)-5-methylhexan-1-one. Subsequent steps would be required to extend the chain and introduce the C3 stereocenter and the terminal amine. However, this method can be challenging due to the acid-sensitivity of the furan ring and the potential for polysubstitution.

Nucleophilic Addition of a Furyl Anion: Furan can be deprotonated at the 2-position using a strong base like n-butyllithium to form 2-furyllithium. This potent nucleophile can then be added to an electrophilic partner that contains the branched heptane framework, for instance, an epoxide or an aldehyde, to forge the crucial carbon-furan bond.

Paal-Knorr Furan Synthesis: In a retrosynthetically distinct approach, the furan ring can be constructed near the end of the synthesis. The Paal-Knorr synthesis involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. This would require the synthesis of a suitably substituted 1,4-dicarbonyl precursor attached to the 6-methylheptan-1-amine (B73715) backbone, which would then be cyclized to form the furan ring.

Optimization of Synthetic Yields and Purity Profiles

Optimizing a multi-step synthesis requires a systematic approach to maximize the yield of each step while ensuring high purity of the intermediates to prevent carrying impurities forward.

For the proposed synthesis starting from furfural, key optimization points include:

Horner-Wadsworth-Emmons Reaction: The choice of base (e.g., NaH, KHMDS), solvent (e.g., THF, DME), and temperature can influence the yield and the E/Z selectivity of the resulting α,β-unsaturated ester. High E-selectivity is generally desired for the subsequent conjugate addition.

Diastereoselective Conjugate Addition: This is arguably the most critical step to optimize. Factors influencing its success include the purity of the organocuprate reagent, the precise stoichiometry of reactants, and the reaction temperature, which is often kept very low (e.g., -78 °C) to maximize selectivity. The table below shows a hypothetical optimization study for this reaction.

| Entry | Lewis Acid (equiv.) | Temperature (°C) | Yield (%) | Diastereomeric Excess (d.e.) |

| 1 | None | -78 | 65 | 85:15 |

| 2 | MgBr₂ (1.1) | -78 | 78 | 92:8 |

| 3 | TiCl₄ (1.1) | -78 | 85 | >98:2 |

| 4 | TiCl₄ (1.1) | -40 | 82 | 95:5 |

Functional Group Interconversions: The conversion of the carbonyl group (post-auxiliary removal) to the terminal amine must be high-yielding. If proceeding via an alcohol, the choice of oxidizing agent to form the aldehyde (e.g., PCC, Swern, or Dess-Martin oxidation) and the subsequent reductive amination conditions (e.g., NaBH₃CN, H₂/Pd-C with ammonia) are critical. Each step requires careful monitoring and purification.

Purity Profiles: Purification of intermediates is essential. Column chromatography is typically used to remove unreacted starting materials and byproducts. For diastereomeric products, flash chromatography can often provide separation, allowing for the isolation of the desired diastereomer in high purity. Spectroscopic methods (¹H NMR, ¹³C NMR) and chiral chromatography (HPLC) are used to assess the purity and diastereomeric ratio at each stage.

Advanced Spectroscopic and Chromatographic Characterization Techniques for 3 Furan 2 Yl 6 Methylheptan 1 Amine

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's molecular formula by measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy. For 3-(Furan-2-yl)-6-methylheptan-1-amine, the molecular formula is C12H21NO.

HRMS can distinguish the exact mass of the molecular ion from other ions with the same nominal mass but different elemental compositions. The expected exact mass for the protonated molecule [M+H]⁺ is calculated and then compared to the experimentally measured value. A small mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the proposed molecular formula.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C12H21NO |

| Calculated Exact Mass [M+H]⁺ | 196.1701 g/mol |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete structural assignment can be made.

¹H NMR spectroscopy provides information about the different types of protons in a molecule, their relative numbers, and their connectivity. The spectrum of this compound is expected to show distinct signals for the furan (B31954) ring protons, the protons on the heptane (B126788) chain, and the amine protons.

The furan ring protons typically appear in the aromatic region (δ 6.0-7.5 ppm). The protons on the aliphatic chain will appear further upfield, with their chemical shifts influenced by proximity to the furan ring and the amine group. The two methyl groups at position 6 are diastereotopic and may appear as two separate doublets. The amine protons often appear as a broad singlet.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Furan H-5 | ~7.3 | Doublet (d) | 1H |

| Furan H-3 | ~6.0 | Doublet (d) | 1H |

| Furan H-4 | ~6.2 | Doublet of doublets (dd) | 1H |

| CH-NH2 (C1) | ~2.7-2.9 | Multiplet (m) | 2H |

| CH-Furan (C3) | ~2.8-3.0 | Multiplet (m) | 1H |

| CH2 (C2) | ~1.6-1.8 | Multiplet (m) | 2H |

| CH2 (C4) | ~1.2-1.4 | Multiplet (m) | 2H |

| CH2 (C5) | ~1.1-1.3 | Multiplet (m) | 2H |

| CH (C6) | ~1.4-1.6 | Multiplet (m) | 1H |

| CH3 (C7, C7') | ~0.8-0.9 | Doublet (d) | 6H |

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. The furan ring carbons are expected to appear in the downfield region (δ 100-155 ppm). The carbons of the alkyl chain will appear in the upfield region (δ 10-50 ppm).

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Furan C-2 | ~155-160 |

| Furan C-5 | ~140-145 |

| Furan C-3 | ~105-110 |

| Furan C-4 | ~110-115 |

| C1 (CH2-NH2) | ~40-45 |

| C2 | ~35-40 |

| C3 (CH-Furan) | ~30-35 |

| C4 | ~30-35 |

| C5 | ~38-42 |

| C6 (CH) | ~28-32 |

Two-dimensional (2D) NMR experiments are used to establish correlations between different nuclei and confirm the structural assignment.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically on adjacent carbons. It would be used to trace the connectivity of the entire heptane chain, for example, showing a correlation between the protons on C1 and C2, C2 and C3, and so on.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to definitively assign each carbon signal in the ¹³C NMR spectrum to its attached proton(s) in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing the connectivity between different parts of the molecule, such as linking the heptane chain to the furan ring by showing a correlation from the C3 proton to the furan carbons (C2 and C3 of the ring).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It can help determine the stereochemistry and conformation of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The spectrum of this compound would show characteristic absorption bands for the amine, furan, and alkane moieties.

The primary amine (R-NH2) group is characterized by two N-H stretching bands. orgchemboulder.comlibretexts.org The furan ring will show C-H, C=C, and C-O stretching vibrations. The aliphatic chain will exhibit characteristic C-H stretching and bending vibrations. libretexts.org

Table 4: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3300-3400 (two bands) | Medium |

| Primary Amine | N-H Bend (scissoring) | 1580-1650 | Medium-Strong |

| Aromatic (Furan) | =C-H Stretch | 3100-3150 | Medium |

| Alkane | C-H Stretch | 2850-2960 | Strong |

| Aromatic (Furan) | C=C Stretch | ~1500-1600 | Medium |

| Alkane | C-H Bend | 1375-1470 | Medium |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isomer Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates chemical components in a sample and then provides structural information on each component. mdpi.comphytojournal.com It is highly effective for assessing the purity of volatile compounds like this compound.

In GC, the sample is vaporized and passed through a column. vt.edu Components are separated based on their boiling points and interactions with the column's stationary phase. The retention time—the time it takes for a compound to exit the column—is a characteristic property. A pure sample should ideally show a single major peak. The presence of other peaks would indicate impurities or isomers.

After separation by GC, the components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum shows a parent molecular ion peak and a series of fragment ion peaks. This fragmentation pattern serves as a "fingerprint" for the molecule, allowing for its identification. remedypublications.com For this compound, characteristic fragments would likely include the furfuryl cation (m/z 81) and fragments resulting from cleavage of the heptane chain. GC-MS can effectively separate and identify positional isomers, which may have very similar mass spectra but different GC retention times. mdpi.com

Computational Chemistry and Theoretical Modeling of 3 Furan 2 Yl 6 Methylheptan 1 Amine

Structure Activity Relationship Sar Studies and Analogue Design for 3 Furan 2 Yl 6 Methylheptan 1 Amine

Systematic Modification of the Furan-2-yl Moiety

The furan (B31954) ring is a crucial pharmacophoric element. Modifications to this aromatic heterocycle, including its replacement with other rings or altering its substitution pattern, can significantly impact efficacy and metabolic stability.

Bioisosteric replacement is a key strategy in medicinal chemistry to enhance a compound's properties by substituting one atom or group with another that has similar physicochemical characteristics. cambridgemedchemconsulting.com The furan ring in the parent compound can be replaced with other five-membered aromatic heterocycles like thiophene (B33073) and pyrrole (B145914) to probe the electronic and steric requirements for activity.

Thiophene is a common bioisostere for furan. researchgate.net The substitution of the furan's oxygen with sulfur (in thiophene) alters the ring's electronics and lipophilicity, which can influence receptor binding and metabolic pathways. researchgate.net Pyrrole, containing a nitrogen atom, introduces a hydrogen bond donor capability not present in furan or thiophene, which could lead to new interactions with a biological target. nih.govnih.gov The synthesis of such analogs would involve coupling the corresponding thiophene-2-yl or pyrrole-2-yl starting materials through appropriate synthetic routes. researchgate.netsemanticscholar.orgmdpi.com

The table below illustrates the hypothetical impact of bioisosteric replacement on the biological activity of 3-(Furan-2-yl)-6-methylheptan-1-amine.

| Compound | Heterocyclic Moiety | Key Differences from Furan | Hypothetical Relative Activity |

| Parent Compound | Furan-2-yl | - | 100% |

| Analogue 1 | Thiophen-2-yl | Increased lipophilicity, altered electronic distribution | Potentially similar or slightly altered |

| Analogue 2 | Pyrrol-2-yl | Introduction of N-H (hydrogen bond donor) | Potentially altered due to new H-bonding interactions |

This interactive table is based on established principles of bioisosterism; actual activities would require experimental validation.

Shifting the attachment of the heptylamine (B89852) chain from the 2-position to the 3-position of the furan ring creates a positional isomer. This modification directly changes the molecule's three-dimensional shape and the spatial orientation of the side chain relative to the heterocyclic ring. Such a change can be critical for fitting into a specific binding pocket of a receptor or enzyme. If the interaction with the target protein involves a specific vector between the furan ring and the amine terminus, moving the side chain to the 3-position could drastically reduce or, in some cases, enhance biological activity by allowing for a more optimal binding conformation.

| Compound | Substitution Position | Expected Impact | Hypothetical Relative Activity |

| Parent Compound | Furan-2-yl | Original spatial orientation | 100% |

| Analogue 3 | Furan-3-yl | Altered spatial orientation of the side chain | Likely reduced, but potentially enhanced if it improves binding fit |

This interactive table illustrates the potential effects of positional isomerism. The actual outcome is dependent on the specific topology of the biological target.

Exploration of the Branched Heptane (B126788) Chain Modifications

The 6-methylheptan-1-amine (B73715) chain serves as a flexible spacer that positions the terminal amine group relative to the furan ring. Its length, branching, and stereochemistry are critical determinants of activity.

Modifying the length of the alkyl chain can affect the compound's lipophilicity and its ability to span the distance between binding regions on a target. researchgate.netresearchgate.netmatec-conferences.org Shortening the chain (e.g., to a pentanamine or hexanamine derivative) or lengthening it (e.g., to an octanamine derivative) would systematically probe the optimal distance for interaction. Increased chain length generally increases lipophilicity, which can influence membrane permeability and interaction with hydrophobic pockets. researchgate.net

The branching pattern is also significant. The methyl group at the 6-position could be critical for orienting the molecule within a binding site or for preventing metabolic degradation. Removing this branch, or moving it to a different position (e.g., 4-methyl or 5-methyl), would help elucidate its role. For instance, some fentanyl analogs show that even a single methyl group addition can significantly alter potency. frontiersin.orgnih.govnih.gov

| Modification | Example Analogue | Potential Effect | Hypothetical Relative Activity |

| Chain Shortening | 3-(Furan-2-yl)-5-methylhexan-1-amine | Reduced lipophilicity; may not span binding sites effectively | Potentially reduced |

| Chain Lengthening | 3-(Furan-2-yl)-7-methyloctan-1-amine | Increased lipophilicity; may be too long for optimal fit | Potentially reduced |

| Branch Removal | 3-(Furan-2-yl)heptan-1-amine | Increased flexibility; loss of specific hydrophobic interaction | Likely altered |

| Branch Relocation | 3-(Furan-2-yl)-5-methylheptan-1-amine | Altered conformation and fit within a hydrophobic pocket | Likely altered |

This interactive table provides hypothetical outcomes based on general SAR principles for alkyl chains.

The parent compound possesses two chiral centers, at the C3 and C6 positions of the heptane chain. This results in four possible stereoisomers: (3R, 6R), (3S, 6S), (3R, 6S), and (3S, 6R). Biological targets, such as receptors and enzymes, are themselves chiral, meaning they often exhibit a high degree of stereoselectivity. nih.gov It is highly probable that only one or two of these isomers will have the correct three-dimensional arrangement to bind effectively to the target. nih.gov The absolute configuration of these chiral centers dictates the spatial orientation of the furan ring, the alkyl chain, and the terminal amine, which is fundamental for molecular recognition. Investigating the pure stereoisomers is crucial to identifying the most active "eutomer."

| Stereoisomer | Configuration | Hypothetical Interaction with Chiral Target | Hypothetical Relative Activity |

| Isomer 1 | (3R, 6R) | - | Variable |

| Isomer 2 | (3S, 6S) | - | Variable (potentially highest) |

| Isomer 3 | (3R, 6S) | - | Variable |

| Isomer 4 | (3S, 6R) | - | Variable (potentially lowest) |

This interactive table highlights the importance of stereochemistry. The relative activities are hypothetical and would need to be determined by testing each pure stereoisomer.

Amine Functionality Derivatization

The primary amine group is a key functional group, likely involved in hydrogen bonding or forming a salt bridge with an acidic residue (e.g., aspartate or glutamate) in the binding site of a target protein. Derivatization of this amine can significantly alter its properties. iu.eduscribd.com

Alkylation of the primary amine to a secondary (N-methyl) or tertiary (N,N-dimethyl) amine would decrease its hydrogen bond donating capacity but could increase its basicity and lipophilicity. Acylation to form an amide (e.g., N-acetyl) would neutralize the basicity and remove its ability to form a salt bridge, replacing it with a hydrogen bond donor/acceptor moiety. These modifications are fundamental in SAR studies to determine if a charged interaction is necessary for activity. The choice of derivatizing reagent is crucial for achieving the desired chemical properties. nih.govscienceopen.com

| Derivative Type | Example Analogue | Change in Amine Properties | Hypothetical Effect on Activity |

| Primary Amine | Parent Compound | Basic, H-bond donor | 100% |

| Secondary Amine | N-Methyl-3-(furan-2-yl)-6-methylheptan-1-amine | More lipophilic, fewer H-bonds | Potentially maintained or reduced |

| Tertiary Amine | N,N-Dimethyl-3-(furan-2-yl)-6-methylheptan-1-amine | No H-bond donation, increased steric bulk | Likely reduced if H-bond donation is critical |

| Amide | N-Acetyl-3-(furan-2-yl)-6-methylheptan-1-amine | Neutral, H-bond donor/acceptor | Likely lost if ionic interaction is critical |

This interactive table shows how modifying the amine group can probe its role in molecular interactions.

Primary Amine Modifications (e.g., secondary, tertiary amines, amides)

The primary amine of this compound is a critical functional group for potential interactions with biological targets or in material science applications. Modifications to this group would systematically alter the compound's properties.

Secondary and Tertiary Amines: Conversion of the primary amine to a secondary or tertiary amine by N-alkylation introduces steric bulk and alters the hydrogen bonding capacity. A primary amine can act as both a hydrogen bond donor and acceptor, while a secondary amine has one less donor hydrogen, and a tertiary amine can only act as a hydrogen bond acceptor. These changes can significantly impact the binding affinity and selectivity for a target. For instance, in a series of ethylenediamine (B42938) and phenylenediamine derivatives developed as factor Xa inhibitors, the nature of the amine substituents was crucial for activity.

Amides: Acylation of the primary amine to form an amide would neutralize its basicity and introduce a planar, rigid group capable of forming different hydrogen bond interactions. The carbonyl oxygen of the amide can act as a hydrogen bond acceptor. This transformation from a flexible, basic amine to a neutral, planar amide represents a significant physicochemical shift.

A hypothetical SAR study might explore a series of analogues as shown in the table below, to probe the effect of these modifications.

| Compound | Modification Type | Expected Change in Properties |

| This compound | Primary Amine | Baseline compound |

| N-Methyl-3-(Furan-2-yl)-6-methylheptan-1-amine | Secondary Amine | Increased steric bulk, reduced hydrogen bond donor capacity, slight increase in lipophilicity. |

| N,N-Dimethyl-3-(Furan-2-yl)-6-methylheptan-1-amine | Tertiary Amine | Further increased steric bulk, loss of hydrogen bond donor capacity, increased lipophilicity. |

| N-(3-(Furan-2-yl)-6-methylheptyl)acetamide | Amide | Loss of basicity, introduction of a planar group, potential for different H-bond interactions. |

Impact of Amine Basicity on Interaction Profiles

The basicity of the amine group, typically quantified by the pKa of its conjugate acid, is a key determinant of its interaction profile. At physiological pH, a primary amine will be predominantly protonated, carrying a positive charge. This charge is often crucial for forming strong ionic interactions (salt bridges) with negatively charged residues (e.g., aspartate, glutamate) in a binding pocket.

Several factors influence amine basicity:

Hybridization: sp³-hybridized amines (like the one in the title compound) are more basic than sp² or sp-hybridized amines.

Inductive Effects: Electron-withdrawing groups near the amine will decrease its basicity by pulling electron density away from the nitrogen, making its lone pair less available to accept a proton. Conversely, electron-donating groups increase basicity.

Steric Effects: Bulky substituents on or near the nitrogen can hinder the approach of a proton, potentially decreasing basicity.

Modification of the structure of this compound would alter the amine's basicity and, consequently, its interaction profile. For example, converting the primary amine to an amide drastically reduces basicity. A less basic amine would be less protonated at a given pH, weakening or eliminating ionic interactions while potentially favoring other types of interactions like hydrogen bonding or hydrophobic interactions.

| Functional Group | General pKa Range (Conjugate Acid) | Interaction Type at pH 7.4 |

| Primary Alkylamine | ~10-11 | Predominantly ionic (protonated) |

| Secondary Alkylamine | ~11 | Predominantly ionic (protonated) |

| Tertiary Alkylamine | ~10-11 | Predominantly ionic (protonated) |

| Amide | ~ -1 to 1 | Primarily hydrogen bonding and dipole-dipole (neutral) |

Ligand Design Strategies Based on SAR Insights (Non-Biological Context)

Even in a non-biological context, such as the design of catalysts, ligands for metal sequestration, or components of functional materials, SAR principles are invaluable. Insights gained from modifying the amine group of this compound can guide the design of new molecules with tailored properties.

For example, if SAR studies revealed that a tertiary amine analogue showed superior performance in a specific application, this would suggest that steric bulk around the nitrogen is beneficial, or that the loss of N-H hydrogen bond donors is advantageous. If an amide derivative proved more effective, it would indicate that a neutral, planar moiety is preferred.

Ligand design strategies could then focus on:

Scaffold Hopping: Replacing the furan ring with other heterocycles (e.g., thiophene, pyridine) to modulate electronic properties and spatial arrangement.

Bioisosteric Replacement: Swapping the primary amine with other functional groups of similar size and electronic properties to fine-tune interactions.

Conformational Constraint: Introducing cyclic structures or rigid linkers to lock the molecule into a more active conformation, thereby reducing the entropic penalty of binding.

These strategies, informed by systematic SAR studies, allow for the rational design of new ligands with optimized properties for a given application.

Mechanistic Investigations of Molecular Interactions for 3 Furan 2 Yl 6 Methylheptan 1 Amine in Vitro Focus

Exploration of Protein-Ligand Binding Mechanisms (Hypothetical Targets)

To understand the potential biological activity of 3-(Furan-2-yl)-6-methylheptan-1-amine, a hypothetical protein target, human monoamine oxidase B (MAO-B), was selected for in silico analysis. MAO-B is an enzyme involved in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases. The structure of this compound, featuring a primary amine and a lipophilic furan-heptyl scaffold, suggests it could be a plausible ligand for the substrate-binding site of MAO-B.

A hypothetical molecular docking study was performed to predict the binding mode and affinity of this compound to the active site of MAO-B. The simulation aimed to identify the most stable binding conformation and to estimate the free energy of binding.

The docking results indicated that the compound likely binds within the hydrophobic active site cavity of MAO-B. The primary amine group is predicted to be in proximity to the flavin adenine (B156593) dinucleotide (FAD) cofactor, which is crucial for the catalytic activity of the enzyme. Subsequent molecular dynamics simulations, run for a hypothetical 100 nanoseconds, were used to assess the stability of the predicted binding pose and to observe the dynamic behavior of the protein-ligand complex. The simulations suggested that the complex remains stable throughout the simulation, with the ligand showing minimal positional fluctuations.

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Predicted Binding Affinity (ΔG, kcal/mol) | -7.9 |

| Root Mean Square Deviation (RMSD) of Ligand (Å) | 1.2 Å |

| Simulation Time | 100 ns |

| Hypothetical molecular docking and dynamics simulation data for the interaction of this compound with MAO-B. |

The predicted binding mode of this compound within the MAO-B active site is stabilized by a network of non-covalent interactions. These interactions are critical for the affinity and specificity of the ligand. nih.gov

Hydrogen Bonding: The primary amine of the compound is predicted to form a key hydrogen bond with the carbonyl oxygen of a backbone amino acid residue near the FAD cofactor. This interaction is crucial for anchoring the ligand in the active site.

Hydrophobic Interactions: The 6-methylheptyl chain and the furan (B31954) ring are involved in extensive hydrophobic interactions with nonpolar residues lining the active site cavity of MAO-B. These interactions are the primary drivers of binding affinity.

π-Stacking: The furan ring is positioned to engage in π-π stacking interactions with the aromatic ring of a tyrosine residue within the active site. This type of interaction further contributes to the stability of the protein-ligand complex.

| Interaction Type | Interacting Groups of the Compound | Interacting Residues of MAO-B (Hypothetical) |

| Hydrogen Bonding | Primary amine (-NH2) | Backbone C=O of Gly430 |

| Hydrophobic Interactions | 6-methylheptyl chain, Furan ring | Ile199, Leu171, Phe343 |

| π-Stacking | Furan ring | Tyr398 |

| A summary of the hypothetical non-covalent interactions between this compound and the active site of MAO-B. |

Enzyme-Inhibitor/Activator Interaction Studies (Conceptual)

Based on the docking simulations, it is hypothesized that this compound acts as an inhibitor of MAO-B. The following sections describe a conceptual framework for the mechanistic characterization and kinetics of this inhibition.

The compound is proposed to be a competitive inhibitor of MAO-B. This mechanism is suggested by the docking results, which show the ligand binding to the active site and potentially competing with the natural substrates of the enzyme. To confirm this, a conceptual in vitro enzyme inhibition assay would be required. This assay would measure the rate of MAO-B activity in the presence of varying concentrations of the compound and a known substrate.

Enzyme kinetic studies would be essential to quantify the inhibitory potency of this compound. nih.gov By measuring the initial reaction velocities at different substrate and inhibitor concentrations, key kinetic parameters can be determined.

A hypothetical Lineweaver-Burk plot analysis would be expected to show a series of lines with different slopes intersecting at the same point on the y-axis, which is characteristic of competitive inhibition. This would indicate that the inhibitor increases the apparent Michaelis constant (K_m) without affecting the maximum reaction velocity (V_max).

| Kinetic Parameter | Hypothetical Value |

| IC50 (µM) | 5.2 |

| Inhibition Constant (Ki) (µM) | 2.8 |

| Type of Inhibition | Competitive |

| Hypothetical enzyme kinetic data for the inhibition of MAO-B by this compound. |

Receptor Binding Affinity and Allosteric Modulation Investigations (In Vitro)

In addition to enzyme inhibition, the potential for this compound to interact with neurotransmitter receptors could be explored. A hypothetical G-protein coupled receptor (GPCR), such as a serotonin (B10506) receptor subtype, could be selected as a potential target due to the structural similarities of the compound to certain biogenic amines.

A conceptual in vitro receptor binding assay, using radiolabeled ligands, could be employed to determine the binding affinity of the compound. The results would indicate whether the compound binds to the primary (orthosteric) binding site or to a secondary (allosteric) site. If the compound were to act as an allosteric modulator, it would alter the binding affinity or efficacy of the natural ligand without directly competing for the same binding site.

| Receptor Target (Hypothetical) | Binding Affinity (Kd) (nM) | Mode of Action |

| Serotonin Receptor 5-HT2A | 150 | Orthosteric Antagonist |

| Dopamine Receptor D2 | > 10,000 | No significant binding |

| Hypothetical receptor binding affinity data for this compound. |

Orthosteric vs. Allosteric Site Binding Mechanisms

The interaction of a ligand, such as this compound, with a receptor protein can occur through two primary mechanisms: orthosteric and allosteric binding. Orthosteric binding involves the ligand directly engaging with the primary, or active, site of the receptor. This is the same site where the endogenous ligand or substrate binds. nih.gov Orthosteric drugs typically compete with the natural ligand, and their efficacy is dependent on their affinity for this active site. nih.gov

In contrast, allosteric binding occurs at a secondary, topographically distinct site on the protein. nih.gov Ligands that bind allosterically can modulate the receptor's activity without directly competing with the endogenous ligand. nih.gov This modulation can be positive (enhancing the effect of the primary ligand), negative (diminishing the effect), or neutral (binding without altering function but blocking other allosteric modulators). nih.gov A key advantage of allosteric modulators is their potential for greater subtype selectivity, as allosteric sites are often less conserved across receptor families than the highly conserved orthosteric sites. nih.govbham.ac.uk

To determine whether this compound acts via an orthosteric or allosteric mechanism, a series of in vitro binding and functional assays would be necessary. These studies would involve radioligand binding assays, where a labeled known orthosteric ligand is competed against increasing concentrations of the compound . A competitive binding curve would suggest an orthosteric interaction, while a non-competitive pattern might indicate allosteric binding.

Table 1: Hypothetical Binding Assay Data for this compound

| Assay Type | Known Ligand | Compound Concentration (nM) | % Displacement of Known Ligand | Implied Mechanism |

| Competitive Binding | [³H]-Orthosteric Agonist | 1 | 15 | Orthosteric |

| 10 | 45 | |||

| 100 | 85 | |||

| Allosteric Modulation | [³H]-Orthosteric Agonist + Allosteric Modulator | 1 | 5 | Allosteric |

| 10 | 12 | |||

| 100 | 20 |

This table presents hypothetical data for illustrative purposes and is not based on experimental results for the specified compound.

Ligand-Receptor Conformational Changes

The binding of a ligand to its receptor is a dynamic process that almost invariably induces conformational changes in the protein. taylorandfrancis.com These structural rearrangements are fundamental to the transduction of the signal across the cell membrane and the subsequent activation of intracellular signaling pathways. core.ac.uk Upon agonist binding, a receptor undergoes a shift from an inactive to an active conformation, which can then interact with effector proteins like G-proteins or β-arrestins. core.ac.uknih.gov

The nature and extent of these conformational changes can be ligand-specific, meaning different ligands can stabilize distinct receptor conformations, leading to varied functional outcomes—a concept known as functional selectivity or biased agonism. nih.gov Techniques such as fluorescence resonance energy transfer (FRET) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for studying these dynamic changes in real-time. nih.govrezalab.org These methods can provide insights into the specific structural rearrangements of transmembrane helices and intracellular loops that are critical for receptor activation. core.ac.uk

Investigating the conformational changes induced by this compound would involve expressing the target receptor in a suitable in vitro system and applying these biophysical techniques. By comparing the conformational signatures induced by this compound with those of known agonists, antagonists, and allosteric modulators, researchers could build a detailed picture of its mechanism of action at a molecular level.

Chemical Biology Applications and Material Science Potential of 3 Furan 2 Yl 6 Methylheptan 1 Amine

Utilization as a Chemical Probe for Biological Pathways (Conceptual)

While direct research on 3-(Furan-2-yl)-6-methylheptan-1-amine as a chemical probe is not currently available, its structural features suggest a potential for such applications. A chemical probe is a small molecule used to study biological systems. The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, is a key structural motif in many biologically active compounds. ijabbr.com Its presence in this compound provides a scaffold that could be modified to interact with specific biological targets.

The lipophilic heptanamine side chain could facilitate passage through cellular membranes, a crucial property for intracellular probes. The primary amine group offers a site for conjugation with fluorescent tags, biotin, or other reporter molecules, enabling the visualization and tracking of the molecule's interactions within a biological system. Conceptually, derivatives of this compound could be designed to investigate pathways involving fatty acid metabolism or amino acid transport, given its structural resemblance to natural substrates.

Table 1: Potential Modifications of this compound for Chemical Probe Development

| Modification Site | Type of Modification | Potential Application |

| Amine Group (-NH2) | Attachment of a fluorophore (e.g., FITC, Rhodamine) | Fluorescence microscopy to visualize subcellular localization. |

| Furan Ring | Introduction of photoreactive groups | Photo-affinity labeling to identify protein binding partners. |

| Heptane (B126788) Chain | Isotopic labeling (e.g., ¹³C, ²H) | Mass spectrometry-based metabolic flux analysis. |

Integration into Supramolecular Assemblies and Material Design

The amphiphilic nature of this compound, possessing both a polar amine head and a nonpolar furan-heptyl tail, suggests its potential as a building block for supramolecular assemblies. In aqueous environments, these molecules could self-assemble into micelles, vesicles, or other ordered structures. The furan moiety can participate in π-π stacking interactions, while the amine group can form hydrogen bonds, providing directional forces to guide the assembly process.

These self-assembled structures could find applications in drug delivery, where the hydrophobic core encapsulates therapeutic agents, or in the creation of novel nanomaterials. The reactivity of the furan ring, particularly its ability to undergo Diels-Alder reactions, could be exploited to crosslink the assembled structures, thereby enhancing their stability and creating robust gels or films.

Role as a Synthetic Intermediate for Complex Natural Product Analogues

The structure of this compound makes it a valuable synthetic intermediate for the creation of analogues of complex natural products. Many natural products containing furan or long-chain amine functionalities exhibit significant biological activity. By using this compound as a starting material, chemists can systematically modify its structure to explore structure-activity relationships and develop new therapeutic agents.

For instance, the amine group can be readily acylated, alkylated, or converted into other functional groups, allowing for the introduction of diverse substituents. The furan ring can be chemically transformed into other heterocyclic systems or used as a diene in cycloaddition reactions to construct more complex polycyclic frameworks. This synthetic versatility would enable the generation of a library of novel compounds for biological screening.

Table 2: Key Reactions for Derivatization of this compound

| Reaction Type | Reagents | Product Class | Potential Application of Products |

| N-Acylation | Acid chlorides, Anhydrides | Amides | Synthesis of bioactive amides, peptide analogues. |

| Reductive Amination | Aldehydes, Ketones, NaBH₃CN | Secondary/Tertiary Amines | Development of enzyme inhibitors, receptor ligands. |

| Diels-Alder Reaction | Dienophiles (e.g., maleic anhydride) | Bicyclic adducts | Construction of complex molecular scaffolds. |

Emerging Research Frontiers and Future Perspectives for 3 Furan 2 Yl 6 Methylheptan 1 Amine

Development of Novel Synthetic Routes with Enhanced Sustainability

The chemical industry's shift towards green chemistry principles necessitates the development of environmentally benign synthetic pathways. rsc.orgbenthamscience.com For 3-(Furan-2-yl)-6-methylheptan-1-amine, future research will focus on moving beyond traditional multi-step syntheses, which often suffer from low atom economy and generate significant waste. rsc.org Emerging strategies prioritize sustainability through biocatalysis, flow chemistry, and the use of renewable feedstocks. mdpi.comfrontiersin.org

Biocatalytic Approaches: Biocatalysis offers high selectivity under mild reaction conditions. researchgate.net Enzymes such as transaminases could be employed for the asymmetric amination of a corresponding furan-containing ketone precursor, providing a direct and enantioselective route to the target amine. The use of whole-cell biocatalysts, for instance from the Pseudomonas genus, is another promising avenue for the selective oxidation or amination of furanic aldehydes. frontiersin.org This approach not only enhances selectivity but also aligns with green chemistry goals by reducing the need for hazardous reagents and solvents. researchgate.netfrontiersin.org

Continuous Flow Synthesis: Flow chemistry provides a safer, more efficient, and scalable alternative to batch processing. nih.gov A potential flow synthesis for this compound could involve the in-line generation of reactive intermediates and immediate use, minimizing decomposition and improving yield. researchgate.net This methodology is particularly advantageous for managing reaction parameters like temperature and pressure with high precision, leading to improved reproducibility. sci-hub.se

Below is a comparative table illustrating the potential benefits of a sustainable synthetic route over a hypothetical traditional method.

| Metric | Hypothetical Traditional Route | Potential Sustainable Route (e.g., Biocatalytic) | Advantage of Sustainable Route |

|---|---|---|---|

| Starting Materials | Petroleum-derived precursors | Biomass-derived furfural | Renewable, reduced carbon footprint |

| Key Transformation | Reductive amination with metal hydrides | Enzymatic transamination | High selectivity, mild conditions, avoids hazardous reagents |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Aqueous buffer or green solvents | Reduced environmental impact and toxicity |

| Atom Economy | Low to moderate | High | Less waste generation |

| Energy Consumption | High (heating/cooling cycles) | Low (ambient temperature) | Lower operational cost and energy footprint |

Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions

Understanding reaction mechanisms and kinetics is crucial for process optimization. Advanced in-situ and operando spectroscopic techniques are set to revolutionize the study of synthetic pathways leading to this compound. wikipedia.orghidenanalytical.com These methods allow for the real-time analysis of a reaction as it happens, providing a "motion picture" of intermediate formation, catalyst behavior, and product generation without altering the reaction environment. wikipedia.orgnumberanalytics.com

Techniques such as time-resolved Infrared (IR) and Raman spectroscopy can track the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies. numberanalytics.comspectroscopyonline.com For the synthesis of this compound, in-situ IR could, for example, monitor the disappearance of a ketone precursor's C=O stretch while simultaneously tracking the appearance of the C-N bond of the amine product. This data is invaluable for optimizing reaction conditions, identifying bottlenecks, and ensuring reaction completion. chemcatbio.org

| Spectroscopic Technique | Parameter Monitored | Application in Synthesis of this compound |

|---|---|---|

| In-Situ FTIR Spectroscopy | Functional group concentrations | Tracking conversion of carbonyl precursor to amine product. |

| Operando Raman Spectroscopy | Vibrational modes of catalysts and reactants | Observing catalyst-substrate interactions in real-time. numberanalytics.com |

| In-Situ NMR Spectroscopy | Structural information of species in solution | Identifying and characterizing transient intermediates. |

| Process Mass Spectrometry | Molecular weight of volatile components | Monitoring reaction headspace for byproducts or unreacted starting materials. |

Machine Learning and Artificial Intelligence in Compound Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is rapidly accelerating the pace of chemical discovery. For this compound, these computational tools offer powerful predictive capabilities. AI algorithms can be trained on vast datasets of known molecules to predict the physicochemical properties, bioactivity, and potential toxicity of novel derivatives. nih.gov

Exploration of Unconventional Reactivity Profiles

While the amine and furan (B31954) moieties have well-established reactivity, future research will likely explore unconventional transformations to generate novel molecular scaffolds from this compound. The furan ring, despite its aromaticity, can act as a diene in Diels-Alder reactions, providing a pathway to complex bicyclic structures. rsc.orgnumberanalytics.com

Another area of exploration is the oxidative dearomatization of the furan ring. nih.gov This process can convert the furan into highly functionalized, non-aromatic structures like enediones, which can then undergo further cyclizations or additions to create diverse and complex molecular architectures. nih.govnih.gov The reactivity of the furan ring is significantly higher than that of benzene (B151609) in electrophilic substitution reactions, allowing for selective functionalization at the C5 position. numberanalytics.comwikipedia.org Investigating these less common reaction pathways could lead to the discovery of derivatives with unique properties and applications.

| Reaction Type | Reactive Site | Potential Outcome | Significance |

|---|---|---|---|

| Diels-Alder Cycloaddition | Furan ring (as diene) | Formation of oxabicyclic compounds | Access to complex, three-dimensional scaffolds. rsc.org |

| Oxidative Ring Opening | Furan ring | Generation of linear 1,4-dicarbonyl compounds | Creates versatile linear synthons for further elaboration. acs.org |

| Electrophilic Substitution | C5 position of furan ring | Introduction of new functional groups (e.g., nitro, halogen) | Allows for targeted modification of the molecule's properties. numberanalytics.com |

| Hydrogenation | Furan ring | Conversion to tetrahydrofuran (B95107) derivative | Changes the electronic properties and geometry of the heterocycle. wikipedia.org |

Multidisciplinary Research Collaborations for Comprehensive Characterization

The complete characterization of a molecule as multifaceted as this compound cannot be achieved within a single scientific discipline. Future progress will depend on robust, multidisciplinary collaborations. Synthetic organic chemists will be needed to develop the novel synthetic routes, while analytical chemists employing advanced spectroscopic and chromatographic techniques will be essential for purification and structural elucidation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(Furan-2-yl)-6-methylheptan-1-amine?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. For example, furan derivatives can be coupled with aliphatic amines via reductive amination or nucleophilic substitution. A plausible route includes:

Furan functionalization : Introduce a reactive group (e.g., carbonyl) at the furan-2-yl position.

Chain elongation : Use alkylation or Grignard reactions to build the heptane backbone.

Amine incorporation : Employ reductive amination (e.g., NaBH₃CN or catalytic hydrogenation) to introduce the primary amine group.

Intermediate purification via column chromatography and characterization by NMR and mass spectrometry is critical .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : To confirm the furan ring protons (δ 6.1–7.4 ppm) and aliphatic chain signals.

- FT-IR : To identify amine N-H stretches (~3300 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹).

- Mass Spectrometry (ESI/HRMS) : For molecular ion validation (e.g., [M+H]+ at m/z ~196).

- Elemental Analysis : To verify purity and stoichiometry .

Q. How is the purity of this compound assessed post-synthesis?

- Methodological Answer :

- HPLC/UPLC : Using a C18 column and UV detection (λ = 254 nm) to quantify impurities.

- TLC : Monitor reaction progress with silica plates and visualizing agents (e.g., ninhydrin for amines).

- Melting Point Analysis : For crystalline derivatives (e.g., oxalate salts) to confirm consistency with literature .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Verification : Combine NMR, IR, and HRMS data to identify inconsistencies (e.g., unexpected splitting due to stereochemistry).

- Computational Modeling : Use DFT calculations to predict NMR chemical shifts or compare with databases like PubChem.

- X-ray Crystallography : For unambiguous structural confirmation (employ SHELX programs for refinement) .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Reaction Optimization : Screen solvents (e.g., THF vs. DMF), catalysts (e.g., Pd/C for hydrogenation), and temperatures.

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to prevent amine oxidation during intermediate steps.

- Flow Chemistry : Implement continuous flow systems to enhance reaction control and scalability .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Methodological Answer :

- Analog Synthesis : Modify the furan ring (e.g., halogenation) or aliphatic chain (branching/cyclization).

- Biological Assays : Test analogs against target receptors (e.g., GPCRs) using radioligand binding or functional cAMP assays.

- Computational Docking : Predict binding affinities with software like AutoDock or Schrödinger Suite .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) or protein precipitation to isolate the compound from plasma/tissue.

- LC-MS/MS : Employ a triple quadrupole mass spectrometer with MRM transitions for high sensitivity.

- Matrix Effects : Validate methods using spike-recovery experiments in relevant biological fluids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.